molecular formula C8H14N2O2 B14480103 2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one CAS No. 70791-40-1

2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one

Cat. No.: B14480103
CAS No.: 70791-40-1
M. Wt: 170.21 g/mol
InChI Key: KNQPZXPAMPWXNZ-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyimino group and a piperidinyl group attached to a propanone backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one typically involves the reaction of piperidine with a suitable oxime precursor. One common method involves the condensation of piperidine with 2-oxopropanal oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidinyl derivatives.

Scientific Research Applications

2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the piperidinyl group can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-1-(morpholin-1-yl)propan-1-one
  • 2-(Hydroxyimino)-1-(pyrrolidin-1-yl)propan-1-one
  • 2-(Hydroxyimino)-1-(azepan-1-yl)propan-1-one

Uniqueness

2-(Hydroxyimino)-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

70791-40-1

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-hydroxyimino-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C8H14N2O2/c1-7(9-12)8(11)10-5-3-2-4-6-10/h12H,2-6H2,1H3

InChI Key

KNQPZXPAMPWXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=O)N1CCCCC1

Origin of Product

United States

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